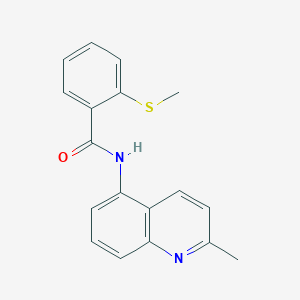
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide (MQMB) is a synthetic compound belonging to the quinoline family of organic compounds. It is a colorless, crystalline solid with a molecular weight of 289.37 g/mol. MQMB has a variety of applications in the field of medicinal chemistry, including its use as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. The compound is also widely used as a research tool in academic and industrial laboratories.
科学研究应用
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has a variety of applications in the field of medicinal chemistry. It has been used as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. In addition, the compound has been used in a variety of research studies in academic and industrial laboratories. For example, N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has been used to study the effects of oxidative stress on cell viability, to investigate the role of the protein kinase C pathway in cell signaling, and to study the effects of different drugs on the central nervous system.
作用机制
The exact mechanism of action of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide is not well understood. However, it is known that the compound binds to various proteins in the body, including the protein kinase C pathway. This binding is thought to be responsible for the pharmacological effects of the compound.
Biochemical and Physiological Effects
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has a variety of biochemical and physiological effects. It has been shown to affect the activity of the protein kinase C pathway, as well as other signaling pathways in the body. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory and anti-oxidative properties in animal models.
实验室实验的优点和局限性
The main advantage of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of assays and experiments. However, there are also some limitations to using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can react with other molecules in the body, making it difficult to study the effects of the compound in isolation.
未来方向
Despite the limitations of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments, there are still many potential future directions for research involving the compound. These include further study of the effects of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide on cell signaling pathways, investigation of the compound’s potential use in cancer therapy, and exploration of the compound’s potential use as a therapeutic agent for other diseases. In addition, further research into the compound’s pharmacological effects, as well as its potential toxicity, could provide valuable insights into its potential therapeutic applications.
合成方法
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide can be synthesized through a two-step process, beginning with the reaction of 2-methylquinoline and methylthiobenzamide. This reaction produces the intermediate N-methyl-2-methylquinolin-5-yl-thiobenzamide, which is then reacted with sodium borohydride to yield the final product N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide.
属性
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-10-11-13-15(19-12)7-5-8-16(13)20-18(21)14-6-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGEJUBCHHEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-5-yl)-2-(methylthio)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide](/img/structure/B6587408.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B6587416.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6587424.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6587446.png)
![1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea](/img/structure/B6587454.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-propylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6587460.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B6587464.png)
![N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide](/img/structure/B6587465.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6587470.png)
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide](/img/structure/B6587475.png)
![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)
![1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6587509.png)
![2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6587513.png)